N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide is a useful research compound. Its molecular formula is C27H22FN3O3S and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethylphenyl)-2-{5-[(4-fluorophenyl)methyl]-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a range of biological activities that warrant detailed exploration.
Chemical Structure
The compound features multiple functional groups that contribute to its biological properties:
- Ethylphenyl group : Enhances lipophilicity.
- Fluorophenyl moiety : May improve binding affinity to biological targets.
- Dioxo and thio groups : Implicated in various biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of pharmacology and medicinal chemistry. Key areas of activity include:
1. Anticancer Properties
Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives with dioxo and thio groups have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Effects
The presence of the thia and dioxo functionalities suggests potential antimicrobial activity. Compounds with similar structures have been noted for their effectiveness against a range of bacterial and fungal pathogens.
3. Enzyme Inhibition
Preliminary data indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and infectious diseases. This includes targeting proteases that are critical for viral replication.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features inhibited the proliferation of human cancer cell lines by modulating key signaling pathways (e.g., PI3K/Akt) .
- Antimicrobial Testing : In vitro assays revealed that derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Enzyme Inhibition Assays : Research highlighted the compound's ability to inhibit serine proteases, which are crucial for viral entry into host cells, offering a potential avenue for antiviral drug development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-2-17-9-13-20(14-10-17)29-23(32)16-30-24-21-5-3-4-6-22(21)35-25(24)26(33)31(27(30)34)15-18-7-11-19(28)12-8-18/h3-14,25H,2,15-16H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMCYJCXEJCJQM-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C[N+]2=C3C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.